

Salfredin C1: A Technical Guide to its Discovery, Isolation, and Biological Target

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Compound of Interest

Compound Name: Salfredin C1

Cat. No.: B15574456

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological context of **Salfredin C1**, a notable aldose reductase inhibitor. The information is compiled from seminal research and is intended to provide a detailed understanding for scientific and drug development applications.

Discovery of Salfredin C1

Salfredin C1 was first identified as a novel inhibitor of aldose reductase from the fermentation broth of the fungal strain *Crucibulum* sp. RF-3817. This discovery was part of a screening program aimed at identifying new natural products with potential therapeutic applications.

Experimental Protocols

The following sections detail the methodologies for the fermentation of *Crucibulum* sp. RF-3817, and the subsequent extraction, purification, and structure elucidation of **Salfredin C1**. These protocols are based on the initial discovery and subsequent studies of similar natural products.

Fermentation of *Crucibulum* sp. RF-3817

The production of **Salfredin C1** is achieved through submerged fermentation of *Crucibulum* sp. RF-3817.

- Producing Organism: *Crucibulum* sp. RF-3817
- Fermentation Medium: (Details from the primary publication are required for exact composition. A typical fungal fermentation medium would include a carbon source like glucose or sucrose, a nitrogen source such as yeast extract or peptone, and essential minerals.)
- Fermentation Conditions:
 - Temperature: 25-28°C
 - pH: 5.0-6.0
 - Aeration: Agitation at 150-200 rpm in a shake flask or bioreactor
 - Incubation Time: 7-10 days

Extraction and Isolation

A multi-step process involving solvent extraction and chromatography is employed to isolate **Salfredin C1** from the fermentation broth.

- Broth Filtration: The whole fermentation broth is filtered to separate the mycelium from the supernatant.
- Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate. The organic layer, containing **Salfredin C1**, is then concentrated under reduced pressure.
- Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of hexane and ethyl acetate, to separate fractions based on polarity.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions showing aldose reductase inhibitory activity are further purified by RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol.

Structure Elucidation

The chemical structure of **Salfredin C1** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments to elucidate the connectivity of atoms and the overall structure.

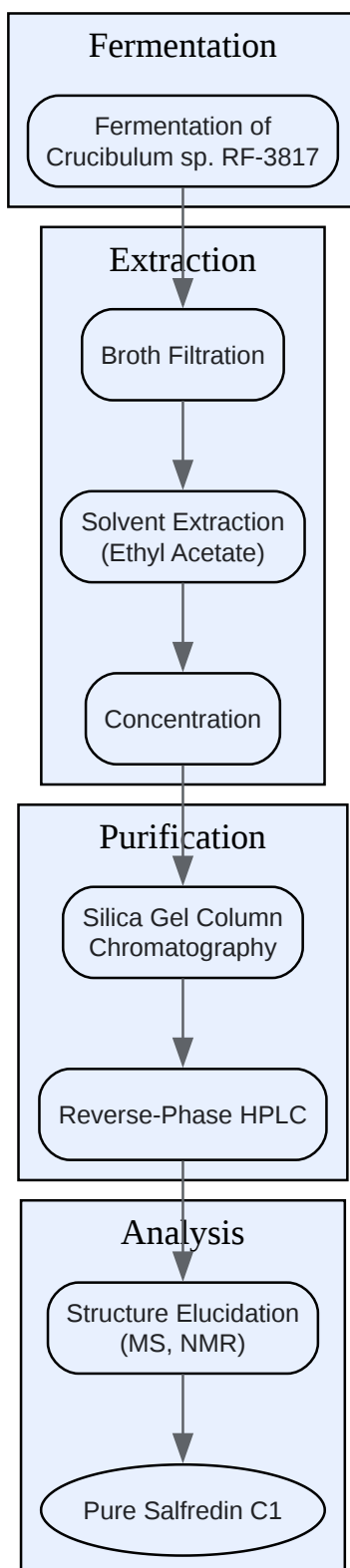
Quantitative Data

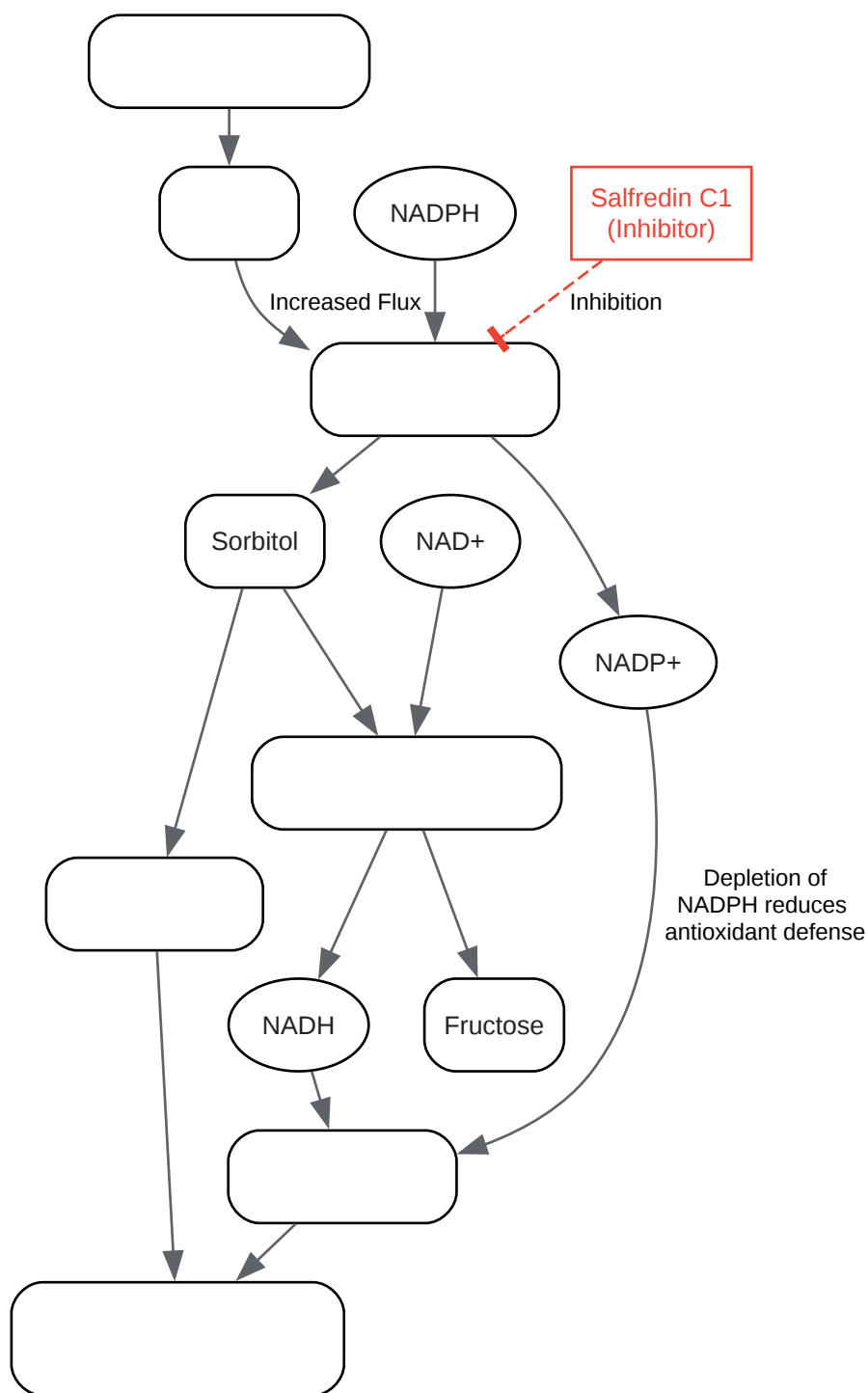
The following tables summarize the quantitative data associated with the isolation and biological activity of **Salfredin C1**.

Parameter	Value
Producing Organism	Crucibulum sp. RF-3817
Molecular Formula	$\text{C}_{13}\text{H}_{11}\text{NO}_6$
Molecular Weight	277.23 g/mol
Biological Activity	Aldose Reductase Inhibitor
IC_{50} Value	(Data from full text is required)

Mandatory Visualizations

Experimental Workflow for Salfredin C1 Isolation





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